4-(Prop-1-yn-1-yl)piperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H14ClN |
|---|---|
Molecular Weight |
159.65 g/mol |
IUPAC Name |
4-prop-1-ynylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-3-8-4-6-9-7-5-8;/h8-9H,4-7H2,1H3;1H |
InChI Key |
VVKVHIFOLTUAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1CCNCC1.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Prop 1 Yn 1 Yl Piperidine Hydrochloride and Analogues
Historical Evolution of Piperidine (B6355638) Functionalization Strategies
The journey to synthesize complex piperidine derivatives has been marked by a constant evolution of chemical strategies. Historically, the functionalization of the piperidine ring was often challenging, with early methods relying on the modification of pre-existing piperidine rings. nih.gov A significant historical approach to piperidine synthesis involves the hydrogenation of pyridine (B92270) precursors. This fundamental process, while effective for producing the basic piperidine scaffold, often requires harsh conditions and can be difficult to control for obtaining specific isomers, a critical aspect in modern pharmaceutical development. nih.gov
Early functionalization strategies often involved direct reactions on the piperidine ring, which were sometimes limited by issues of regioselectivity and stereoselectivity. The development of methods for the controlled introduction of substituents at specific positions of the piperidine ring has been a major focus of synthetic organic chemistry. The C-4 position, in particular, has been a target for modification due to its prevalence in biologically active molecules. chemrxiv.org
Over the decades, the synthetic chemist's toolbox has expanded significantly. The advent of organometallic chemistry and transition metal catalysis has revolutionized the ability to form carbon-carbon bonds with high precision and under milder conditions. These advancements have paved the way for the synthesis of complex piperidine analogues that were previously inaccessible.
Foundational Synthetic Routes to 4-(Prop-1-yn-1-yl)piperidine (B13471843) Architectures
The construction of the 4-(prop-1-yn-1-yl)piperidine core can be approached through several foundational synthetic strategies. These routes typically involve the initial assembly of the piperidine ring, followed by the introduction of the propynyl (B12738560) moiety at the 4-position.
Strategies for Piperidine Ring Assembly
The synthesis of the piperidine ring itself can be achieved through various methods, each with its own advantages and limitations.
Hydrogenation of Pyridine Derivatives: A classic and widely used method involves the reduction of appropriately substituted pyridine precursors. nih.gov For instance, a 4-substituted pyridine can be hydrogenated using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under hydrogen pressure. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.
Intramolecular Cyclization: Another common approach is the intramolecular cyclization of acyclic precursors. This can involve reactions such as reductive amination of δ-amino ketones or intramolecular Michael additions. These methods offer a high degree of flexibility in introducing substituents on the piperidine ring. nih.gov
Multicomponent Reactions: More modern approaches utilize multicomponent reactions (MCRs) to construct the piperidine ring in a single step from several starting materials. These reactions are highly efficient and allow for the rapid generation of diverse piperidine libraries. researchgate.net
| Piperidine Ring Assembly Strategy | Description | Key Reagents/Conditions | Advantages | Disadvantages |
| Hydrogenation of Pyridines | Reduction of a pre-functionalized pyridine ring. | H₂, Pd/C, PtO₂, Raney Ni | Readily available starting materials. | Can require harsh conditions, potential for over-reduction. |
| Intramolecular Cyclization | Formation of the ring from an open-chain precursor. | Reductive amination conditions, bases for Michael additions. | High control over substituent placement. | Requires multi-step synthesis of the acyclic precursor. |
| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | Varies depending on the specific MCR. | High efficiency and diversity. | Can be challenging to optimize for specific targets. |
Introduction of the Propynyl Moiety via Alkylation and Coupling Reactions
Once the piperidine scaffold is in place, the prop-1-yn-1-yl group can be introduced at the 4-position. A common precursor for this transformation is a 4-piperidone (B1582916) derivative.
One straightforward, albeit potentially challenging, method is the direct alkynylation of 4-piperidone. This can be achieved by reacting the ketone with a propynyl nucleophile, such as propargylmagnesium bromide. nih.gov However, this reaction can sometimes lead to the formation of the allenyl product as a byproduct through rearrangement. arkat-usa.org
A more controlled and widely applicable method involves the use of transition metal-catalyzed cross-coupling reactions. These reactions typically require a 4-halopiperidine or a piperidine derivative with a suitable leaving group at the 4-position.
Formation of Hydrochloride Salts in Synthetic Procedures
The final step in the synthesis of 4-(prop-1-yn-1-yl)piperidine hydrochloride is the formation of the hydrochloride salt. This is a common practice in pharmaceutical chemistry to improve the solubility, stability, and handling of amine-containing compounds. ontosight.ai The salt is typically formed by treating a solution of the free base, 4-(prop-1-yn-1-yl)piperidine, with hydrochloric acid. cdnsciencepub.com The solvent of choice for this procedure is often an alcohol, such as ethanol (B145695) or isopropanol, or an ether, like diethyl ether, from which the hydrochloride salt precipitates and can be collected by filtration. chemicalbook.com Purification of the salt can be achieved by recrystallization. chemicalbook.com
Advanced and Stereoselective Synthesis Approaches
Modern synthetic chemistry offers more sophisticated and stereoselective methods for the synthesis of 4-(prop-1-yn-1-yl)piperidine and its analogues. These approaches often rely on the power of transition metal catalysis to achieve high levels of control and efficiency.
Transition Metal-Catalyzed Alkyne Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the introduction of alkyne moieties. Two of the most prominent methods applicable to the synthesis of 4-(prop-1-yn-1-yl)piperidine are the Sonogashira and Negishi couplings.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of our target molecule, a 4-halopiperidine (e.g., 4-iodopiperidine (B1603859) or 4-bromopiperidine) could be coupled with propyne (B1212725). The reaction is typically carried out in the presence of a base, such as an amine, to facilitate the formation of the copper acetylide intermediate. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.netnumberanalytics.com To synthesize 4-(prop-1-yn-1-yl)piperidine via this method, one would first prepare a propynylzinc reagent, for example, from propyne and a suitable zinc source. This organozinc species would then be reacted with a 4-halopiperidine derivative in the presence of a palladium catalyst. The Negishi coupling is known for its high functional group tolerance and broad applicability. wikipedia.org
| Coupling Reaction | Catalyst System | Reactants | Key Features |
| Sonogashira Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) and Copper(I) co-catalyst (e.g., CuI) | 4-Halopiperidine and Propyne | Mild reaction conditions, widely used for C(sp²)-C(sp) bond formation. wikipedia.org |
| Negishi Coupling | Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄) | 4-Halopiperidine and Propynylzinc reagent | High functional group tolerance, applicable to a wide range of substrates. wikipedia.org |
These advanced catalytic methods provide efficient and selective routes to 4-alkynylpiperidines, including the target compound 4-(prop-1-yn-1-yl)piperidine. The choice of a specific method would depend on factors such as the availability of starting materials, desired scale of the reaction, and the presence of other functional groups in the molecule.
Chiral Synthesis and Enantioselective Methodologies
While 4-(prop-1-yn-1-yl)piperidine is achiral, the synthesis of its chiral analogues, where stereocenters are introduced on the piperidine ring, is of significant interest for exploring structure-activity relationships. Enantioselective methods are critical for accessing optically pure piperidine derivatives, which often exhibit distinct pharmacological profiles.
One prominent strategy involves the use of chiral lactams derived from amino acids like phenylglycinol. These versatile scaffolds allow for the stereocontrolled introduction of substituents onto the piperidine precursor framework, enabling the synthesis of a variety of enantiopure alkaloids and related structures. researchgate.net The facial stereoselectivity of reactions is governed by the chiral auxiliary, allowing for predictable and controlled outcomes. researchgate.net
Catalytic asymmetric methods offer a more atom-economical approach. For instance, a copper-catalyzed asymmetric cyclizative aminoboration of N-alkenyl hydroxylamine (B1172632) esters has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov This method demonstrates broad substrate scope and high enantioselectivity (up to 96% ee), providing a pathway to key intermediates for pharmaceuticals like the NK1 antagonist L-733,060. nih.gov The practicality of this protocol highlights its potential for synthesizing complex chiral piperidine analogues. nih.gov
Another approach is the catalytic enantioselective reductive alkynylation of amides, which can be integrated into one-pot syntheses of various piperidine-containing alkaloids. springernature.com This strategy enables the efficient construction of chiral piperidine motifs from readily available starting materials. springernature.com Additionally, enantioselective reduction of cyclic imines using imine reductases (IREDs) represents a biocatalytic route to chiral piperidines, offering high conversion and enantiomeric excess. researchgate.net
Table 1: Examples of Enantioselective Methodologies for Piperidine Analogue Synthesis
| Method | Catalyst/Reagent | Key Feature | Product Type | Ref |
|---|---|---|---|---|
| Chiral Auxiliary | Phenylglycinol-derived lactams | Stereocontrolled substituent addition | Enantiopure substituted piperidines | researchgate.net |
| Asymmetric Aminoboration | Cu(CH₃CN)₄PF₆ / (S, S)-Ph-BPE | Intramolecular cyclization | Chiral 2,3-cis-disubstituted piperidines | nih.gov |
| Biocatalytic Reduction | Imine Reductases (IREDs) | Enzymatic reduction of cyclic imines | Chiral 2-substituted piperidines | researchgate.net |
Multicomponent Reactions Incorporating Piperidine and Alkyne Units
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single, convergent step from three or more starting materials. rasayanjournal.co.inresearchgate.net These reactions are highly atom-economical and align with the principles of green chemistry. For the synthesis of scaffolds like 4-(prop-1-yn-1-yl)piperidine, MCRs that incorporate both an alkyne and a piperidine precursor are particularly valuable.
The A³ coupling (Aldehyde-Alkyne-Amine) is a well-known MCR that produces propargylamines. ajchem-a.com Variations of this reaction can be employed to synthesize piperidine derivatives. For example, new polysubstituted propargylamine (B41283) analogues have been synthesized via a one-pot reaction of an ethynyl-substituted quinazoline, various aromatic aldehydes, and piperidine, using a copper chloride catalyst. ajchem-a.com This demonstrates the feasibility of incorporating a pre-formed piperidine ring and an alkyne into a more complex structure.
Pseudo-MCRs, where one reactant is used more than once in the reaction sequence, have also been developed for synthesizing highly functionalized piperidines. rsc.orgnih.gov For instance, a pseudo-five-component reaction can yield highly functionalized piperidines using aromatic aldehydes, Meldrum's acid, substituted β-nitrostyrenes, and ammonium (B1175870) acetate. nih.gov While this specific example doesn't directly incorporate an alkyne, the strategic design of MCRs allows for the potential inclusion of alkyne-bearing substrates to generate the desired 4-alkynylpiperidine core. The versatility of MCRs lies in the ability to systematically vary each component, providing rapid access to a library of diverse analogues. researchgate.net
Green Chemistry Principles and Sustainable Synthetic Protocols
The integration of green chemistry principles into the synthesis of piperidine derivatives is an area of growing importance. rasayanjournal.co.in These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govresearchgate.net
Key green approaches applicable to the synthesis of 4-(prop-1-yn-1-yl)piperidine and its analogues include:
Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. ajchem-a.com For example, nanomagnetite (Fe₃O₄) has been used as an effective and recyclable catalyst for preparing certain piperidine precursors under ultrasound irradiation. ajchem-a.com
Alternative Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. The use of greener solvents like water or ionic liquids, or conducting reactions under solvent-free conditions, significantly reduces environmental impact. rasayanjournal.co.inrsc.org An efficient synthesis of N-substituted piperidones, which are precursors to 4-substituted piperidines, has been developed that presents advantages over classical methods and aligns with green chemistry goals. nih.govresearchgate.net
Atom Economy: Multicomponent reactions are inherently green as they maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. rasayanjournal.co.in
Alternative Energy Sources: Microwave-assisted and ultrasound-irradiated syntheses can often lead to shorter reaction times, higher yields, and purer products compared to conventional heating methods. ajchem-a.comrasayanjournal.co.in
A specific example is the development of a new method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) via selective hydrogenolysis, showcasing the use of renewable feedstocks. rsc.org Such strategies, focusing on catalysis, benign solvents, and atom economy, are essential for the sustainable production of valuable chemical scaffolds. rasayanjournal.co.in
Derivatization Strategies for this compound Scaffold
The 4-(prop-1-yn-1-yl)piperidine scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of its chemical space to optimize biological activity. Derivatization can be targeted at the piperidine nitrogen, the terminal alkyne of the propynyl group, or the carbon framework of the piperidine ring itself.
The secondary amine of the piperidine ring is a highly versatile handle for derivatization. Standard synthetic transformations can be readily applied to introduce a wide variety of substituents, which can modulate the compound's polarity, basicity, and steric profile. nih.gov
Common modifications include:
N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of simple alkyl chains, functionalized chains, or benzyl (B1604629) groups. nih.gov
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acylpiperidines (amides). nih.gov This transformation converts the basic nitrogen into a neutral amide group, which can significantly alter the molecule's properties and interactions with biological targets.
N-Sulfonylation: The formation of sulfonamides via reaction with sulfonyl chlorides is another common derivatization.
These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic properties of the molecule. For example, introducing specific N-substituents can alter receptor binding affinity and selectivity. nih.govnih.gov
Table 2: Common Reactions for Modifying the Piperidine Nitrogen
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl |
| N-Acylation | Acyl Chloride or Carboxylic Acid + Coupling Agent | N-Acyl (Amide) |
| N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl (Sulfonamide) |
| N-Arylation | Aryl Halide, Palladium Catalyst (Buchwald-Hartwig) | N-Aryl |
The terminal alkyne of the propynyl group is a highly reactive functional group that serves as a linchpin for a variety of coupling and addition reactions. researchgate.net This allows for the extension of the molecular framework and the introduction of diverse chemical moieties.
Key functionalization strategies include:
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides is a powerful method for forming C(sp)-C(sp²) bonds, enabling the attachment of various aromatic and heteroaromatic ring systems.
Azide-Alkyne Cycloaddition (Click Chemistry): The copper-catalyzed reaction with azides (CuAAC) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups.
Mannich-type Reactions: The reaction of the terminal alkyne with an aldehyde and a secondary amine (such as piperidine itself) in the presence of a copper catalyst yields a new propargylamine. This allows for the dimerization or elaboration of the scaffold.
Cadiot-Chodkiewicz Coupling: This reaction allows for the coupling of the terminal alkyne with a 1-haloalkyne to generate an unsymmetrical diacetylene.
These reactions significantly expand the structural diversity achievable from the core scaffold, providing access to compounds with varied shapes and functionalities. researchgate.net
Introducing additional substituents onto the carbon atoms of the piperidine ring can profoundly influence a molecule's conformation and biological activity. nih.govresearchgate.net Achieving specific substitution patterns, including control over stereochemistry, often requires multi-step synthetic sequences.
Methods for achieving substitution on the piperidine ring include:
Synthesis from Substituted Precursors: A common strategy involves starting with a pre-functionalized pyridine or tetrahydropyridine (B1245486) and then performing a reduction of the ring system. youtube.com For example, catalytic hydrogenation of a substituted pyridine can yield the corresponding substituted piperidine. The choice of catalyst and conditions can influence the stereochemical outcome.
Cyclization Strategies: Intramolecular cyclization reactions can be designed to construct the piperidine ring with desired substituents already in place. nih.gov For instance, an intramolecular reductive hydroamination/cyclization of alkynes can lead to substituted piperidines. nih.gov
Direct C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. While challenging, these methods offer a highly efficient way to introduce substituents without the need for pre-functionalization. researchgate.net
These approaches allow for the synthesis of analogues with substituents at various positions (e.g., 2-, 3-, or 4-positions relative to the propynyl group), leading to a diverse set of diastereomers and conformers for biological evaluation. google.comnih.gov
Computational Chemistry and Theoretical Investigations of 4 Prop 1 Yn 1 Yl Piperidine Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-(Prop-1-yn-1-yl)piperidine (B13471843) hydrochloride at the atomic level.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For piperidine (B6355638) derivatives, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), are employed to optimize molecular geometry and predict vibrational frequencies. researchgate.net These calculations are crucial for elucidating reaction mechanisms by determining the energies of reactants, transition states, and products. While specific DFT studies on 4-(Prop-1-yn-1-yl)piperidine hydrochloride are not extensively documented, the principles are broadly applied to similar heterocyclic compounds to understand their synthesis and reactivity. For instance, DFT has been used to study the mechanistic analysis of alkyne haloboration, which provides insights into the reactivity of the prop-1-yn-1-yl group. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other reagents. For piperidine derivatives, the nitrogen atom's lone pair often contributes significantly to the HOMO, indicating its nucleophilic character. The prop-1-yn-1-yl group, with its triple bond, also influences the electronic distribution and reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the protonated nitrogen atom would be a region of high positive potential (electrophilic), while the pi-system of the alkyne could represent a region of higher electron density. These maps are valuable for predicting non-covalent interactions and sites of potential chemical reactions.
Conformational Analysis and Exploration of Energy Landscapes
The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. The orientation of the 4-(prop-1-yn-1-yl) substituent, whether axial or equatorial, is a key aspect of its conformational analysis. For many 4-substituted piperidines, the equatorial position is generally favored to reduce 1,3-diaxial interactions. nih.gov However, the presence of polar substituents and the protonation of the nitrogen can influence this preference. In piperidinium (B107235) salts with polar 4-substituents, a stabilization of the axial conformer has been observed. nih.gov Molecular mechanics calculations and quantum chemical methods are used to explore the potential energy surface and determine the relative stabilities of different conformers.
Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a biological environment, such as in solution. researchgate.net For this compound, MD simulations can reveal how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and transport properties. These simulations also provide insights into the flexibility of the piperidine ring and the prop-1-yn-1-yl side chain, which can be important for its interaction with biological targets. MD simulations have been used to study the conformational stability and interactions of other piperidine derivatives, providing a framework for how such studies could be applied to this specific compound. researchgate.net
In Silico Screening and Predictive Modeling of Molecular Interactions
In silico screening techniques are widely used in drug discovery to predict the biological activity of compounds. nih.gov While specific screening studies involving this compound are not prevalent in the literature, the general approach involves docking the molecule into the active site of a target protein to predict its binding affinity and mode of interaction. nih.govresearchgate.net Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies on series of piperidine derivatives help in identifying key structural features responsible for their biological activity. nih.gov Such predictive models can guide the synthesis of new, more potent analogs.
Computational Design of Novel Analogues and Probes
The insights gained from computational studies can be leveraged to design novel analogues of this compound with improved properties. By modifying the substituents on the piperidine ring or the alkyne chain, it is possible to tune the molecule's electronic properties, conformational preferences, and binding affinities. nih.gov For example, computational methods can predict how the addition of different functional groups would alter the molecule's interaction with a specific biological target, thereby guiding synthetic efforts towards more effective compounds.
Structure Activity Relationship Sar Principles and Molecular Design Derived from 4 Prop 1 Yn 1 Yl Piperidine Hydrochloride Analogues
General SAR Considerations for Piperidine (B6355638) Ring Systems in Molecular Recognition
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov Its prevalence stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial positions. This conformational rigidity can be advantageous for specific receptor binding, as it reduces the entropic penalty upon binding.
The nitrogen atom within the piperidine ring is typically protonated at physiological pH, allowing it to act as a crucial hydrogen bond donor and form salt bridges with acidic residues in a protein's binding pocket. The position and nature of substituents on the piperidine ring significantly impact a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For instance, substitution at the 4-position, as seen in 4-(prop-1-yn-1-yl)piperidine (B13471843), allows for the exploration of vectors extending from the core ring structure into specific sub-pockets of a target protein.
Influence of the Propynyl (B12738560) Substituent on Ligand-Target Interactions
The prop-1-yn-1-yl group, a terminal alkyne, is a key determinant of the biological activity of 4-(prop-1-yn-1-yl)piperidine hydrochloride analogues. This substituent possesses several features that can enhance ligand-target interactions:
Linear Geometry: The triple bond enforces a linear and rigid geometry, which can act as a directional probe into narrow, hydrophobic channels within a binding site.
Hydrophobic Interactions: The propynyl group contributes to the molecule's lipophilicity, favoring interactions with hydrophobic residues in the target protein.
Pi-Stacking and Pi-Alkyl Interactions: The electron-rich triple bond can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or π-alkyl interactions with aliphatic residues in the binding pocket.
Hydrogen Bonding: The terminal hydrogen of the alkyne can act as a weak hydrogen bond donor.
Covalent Bonding Potential: In some cases, the terminal alkyne can be designed to form a covalent bond with a nearby nucleophilic residue in the target protein, leading to irreversible inhibition. This has been a strategy employed in the design of certain enzyme inhibitors.
The following table summarizes the types of interactions the propynyl group can engage in:
| Interaction Type | Description | Potential Interacting Residues |
| Hydrophobic Interactions | Favorable interactions with nonpolar regions of the binding pocket. | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Stacking of the alkyne's π-system with aromatic rings. | Phenylalanine, Tyrosine, Tryptophan |
| π-Alkyl Interactions | Interaction between the alkyne's π-system and alkyl groups. | Leucine, Isoleucine, Valine, Alanine |
| Weak Hydrogen Bonding | The terminal alkyne proton can act as a hydrogen bond donor. | Carbonyl oxygens, nitrogen atoms |
| Covalent Bonding | Formation of a covalent bond with a nucleophilic residue. | Cysteine, Serine, Lysine |
Rational Design Strategies based on the this compound Scaffold
The 4-(prop-1-yn-1-yl)piperidine scaffold serves as a valuable starting point for rational drug design. birmingham.ac.uk Medicinal chemists can systematically modify different parts of the molecule to optimize its interaction with a specific biological target. Key strategies include:
Modification of the Piperidine Nitrogen: The nitrogen atom can be substituted with various groups to modulate basicity, lipophilicity, and interactions with the target. For example, adding a benzyl (B1604629) group can introduce further aromatic interactions, while smaller alkyl groups can fine-tune steric fit.
Substitution on the Propynyl Group: The terminal alkyne can be further functionalized. For instance, replacing the terminal hydrogen with a larger group can probe for additional binding pockets or introduce new interaction points.
Introduction of Additional Substituents on the Piperidine Ring: Placing other functional groups at the 2, 3, 5, or 6 positions of the piperidine ring can explore other regions of the binding site and improve selectivity.
A hypothetical design strategy might involve the following steps:
Initial Hit Identification: this compound is identified as a hit in a screening campaign.
Computational Modeling: Molecular docking studies are performed to predict the binding mode of the compound within the target protein.
SAR Exploration: Analogues are synthesized by modifying the piperidine nitrogen and the propynyl group to probe the binding pocket.
Optimization: Based on the activity of the initial analogues, further modifications are made to enhance potency and selectivity.
Bioisosteric Replacements and Scaffold Hopping Approaches for Modulating Interactions
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov For the 4-(prop-1-yn-1-yl)piperidine scaffold, several bioisosteric replacements for the propynyl group can be considered:
| Original Group | Bioisosteric Replacement | Rationale |
| Alkyne | Nitrile | Similar linear geometry and electronics. Can act as a hydrogen bond acceptor. |
| Alkyne | 1,2,3-Triazole | Can be formed via "click chemistry" from the alkyne. Introduces hydrogen bond donors and acceptors. |
| Alkyne | Small aromatic heterocycles (e.g., furan, thiophene, oxazole) | Mimic the planar and electronic nature of the alkyne while introducing heteroatoms for potential polar interactions. |
| Alkyne | Cyclopropane | Provides a rigid, three-dimensional element that can explore different spatial arrangements within the binding site. |
Scaffold hopping involves replacing the central piperidine core with a different chemical scaffold while retaining the key pharmacophoric elements. This strategy can lead to novel intellectual property and improved drug-like properties. For instance, the piperidine ring could be replaced by other cyclic amines like pyrrolidine (B122466) or azepane, or by non-basic scaffolds that present the propynyl group in a similar spatial orientation. Bicyclic structures, such as tropane (B1204802) or azaspiro[3.3]heptane, have also been explored as piperidine bioisosteres to introduce conformational rigidity and explore different chemical space. researchgate.netcambridgemedchemconsulting.com
Stereochemical Effects on Molecular Activity and Selectivity Profiles
The introduction of substituents on the piperidine ring can create chiral centers, leading to stereoisomers (enantiomers and diastereomers). It is well-established that different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles. acs.org
For analogues of 4-(prop-1-yn-1-yl)piperidine, if a substituent is introduced at a position other than the 4-position, or if the substituent at the 4-position itself is chiral, stereoisomers will exist. For example, a methyl group at the 3-position would create two chiral centers (at C3 and C4, if the 4-substituent is not symmetrical), resulting in four possible stereoisomers.
The different spatial arrangements of the substituents in each stereoisomer can lead to:
Differential Binding Affinities: One enantiomer may fit much better into the chiral binding pocket of a receptor than the other, leading to a significant difference in potency.
Altered Selectivity: One stereoisomer might bind preferentially to a specific receptor subtype, while another might be less selective or bind to a different target altogether.
Varied Pharmacokinetic Properties: Stereoisomers can be metabolized at different rates by enzymes, leading to differences in their duration of action and potential for drug-drug interactions.
Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are crucial steps in the development of drugs based on the 4-(prop-1-yn-1-yl)piperidine scaffold to identify the eutomer (the more active isomer) and optimize the therapeutic profile.
Advanced Analytical and Spectroscopic Methodologies for Research Characterization of 4 Prop 1 Yn 1 Yl Piperidine Hydrochloride
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(prop-1-yn-1-yl)piperidine (B13471843) hydrochloride, a combination of one-dimensional and multidimensional techniques provides a complete picture of the molecular framework.
Multidimensional NMR for Elucidating Complex Structures
While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, multidimensional NMR experiments are crucial for assembling the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity between atoms.
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, which would be used to trace the connectivity of protons within the piperidine (B6355638) ring and confirm the adjacencies of the axial and equatorial protons.
HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon in the piperidine ring and the propynyl (B12738560) group to its attached proton(s). researchgate.net
HMBC detects longer-range correlations (typically over two to three bonds) between protons and carbons. This is particularly valuable for identifying the connection between the piperidine ring and the propynyl substituent, for example, by observing a correlation between the proton at the C4 position of the piperidine ring and the carbons of the propynyl chain.
The expected chemical shifts are influenced by the protonation of the piperidine nitrogen, which deshields adjacent protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Prop-1-yn-1-yl)piperidine hydrochloride in D₂O
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine H2/H6 (axial) | 3.4 - 3.6 | 45 - 47 |
| Piperidine H2/H6 (equatorial) | 3.0 - 3.2 | 45 - 47 |
| Piperidine H3/H5 (axial) | 1.8 - 2.0 | 29 - 31 |
| Piperidine H3/H5 (equatorial) | 2.1 - 2.3 | 29 - 31 |
| Piperidine H4 | 2.6 - 2.8 | 35 - 37 |
| Propynyl C≡C-CH₃ | 1.8 - 1.9 | 3 - 5 |
| Propynyl C ≡C-CH₃ | - | 80 - 85 |
Note: Chemical shifts are illustrative and based on data from analogous piperidine and propargyl compounds. Actual values may vary based on solvent and experimental conditions.
Solid-State NMR Spectroscopy for Polymorph and Conformational Studies
Solid-state NMR (ssNMR) spectroscopy provides critical insights into the structure and dynamics of materials in their solid form, complementing data from X-ray diffraction. For this compound, ssNMR is particularly useful for studying polymorphism—the existence of multiple crystalline forms. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions in the crystal lattice.
Furthermore, ssNMR can be used to study the conformation of the molecule in the solid state. It can confirm the chair conformation of the piperidine ring, which is the expected low-energy form, and provide information on the orientation of the propynyl substituent relative to the ring. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov Using a technique like electrospray ionization (ESI), the 4-(prop-1-yn-1-yl)piperidine free base is ionized, typically through protonation, to form the [M+H]⁺ ion. HRMS measures the mass-to-charge ratio (m/z) of this ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula.
Molecular Formula: C₈H₁₃N
Exact Mass: 123.1048
Calculated [M+H]⁺: 124.1121
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the parent ion. wvu.edu By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain further structural confirmation. The fragmentation of the [M+H]⁺ ion of 4-(prop-1-yn-1-yl)piperidine would likely involve characteristic losses related to the piperidine ring and the propynyl side chain.
Table 2: Plausible HRMS Fragmentation Pattern for the [M+H]⁺ Ion of 4-(Prop-1-yn-1-yl)piperidine
| m/z (Calculated) | Possible Fragment | Description of Loss |
|---|---|---|
| 124.1121 | [C₈H₁₄N]⁺ | Parent Ion ([M+H]⁺) |
| 96.0808 | [C₆H₁₀N]⁺ | Loss of ethylene (B1197577) from propynyl group cleavage |
| 84.0808 | [C₅H₁₀N]⁺ | Loss of propynyl group |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: In the FT-IR spectrum of the hydrochloride salt, a very broad and strong absorption band is expected in the 2400-2800 cm⁻¹ region, corresponding to the N⁺-H stretching vibration of the piperidinium (B107235) ion. Other key absorptions include C-H stretching bands for the aliphatic CH₂ groups of the ring (around 2850-2950 cm⁻¹) and the C≡C-H stretch (if it were a terminal alkyne). The C≡C triple bond stretch for an internal alkyne is expected in the 2100-2260 cm⁻¹ range, though it may be weak in the IR spectrum.
Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The C≡C stretching vibration, which may be weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum, making it a valuable tool for confirming the presence of the alkyne functionality.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N⁺-H | Stretch | 2400 - 2800 (broad) | FT-IR |
| C-H (alkane) | Stretch | 2850 - 2950 | FT-IR, Raman |
| C≡C (internal alkyne) | Stretch | 2100 - 2260 | Raman (strong), FT-IR (weak/medium) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.neted.ac.ukmdpi.com This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for the absolute confirmation of the molecular structure.
For this compound, an X-ray crystal structure analysis would be expected to reveal:
The piperidine ring adopting a stable chair conformation. researchgate.neted.ac.ukmdpi.com
The orientation of the propynyl group at the C4 position, likely in an equatorial position to minimize steric hindrance.
The precise location of the chloride anion and its hydrogen bonding interaction with the protonated nitrogen atom of the piperidinium cation.
Details of the crystal packing and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice.
Table 4: Illustrative Crystallographic Data for a Piperidine Hydrochloride Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.16 |
| b (Å) | 10.48 |
| c (Å) | 14.69 |
| β (°) | 97.05 |
| Volume (ų) | 1083.5 |
Note: Data is based on a representative structure and serves for illustrative purposes. researchgate.net
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation in Research Settings
Chromatographic methods are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis. researchgate.netnih.gov Since this compound lacks a strong ultraviolet (UV) chromophore, standard UV detection can be challenging. veeprho.com Therefore, alternative detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are more suitable. Alternatively, the compound can be derivatized with a UV-active agent to enable UV detection. google.comgoogle.com The method would be used to separate the target compound from any starting materials, byproducts, or degradation products.
Table 5: Representative RP-HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |
Gas Chromatography (GC): GC can also be employed for purity and content analysis, particularly when coupled with a mass spectrometer (GC-MS). researchgate.net For GC analysis, the hydrochloride salt would typically be converted to its more volatile free base form prior to injection. A polar capillary column would be used to achieve separation. GC-MS provides excellent separation and delivers mass spectra for each component, aiding in the identification of any impurities.
Mechanistic Investigations of 4 Prop 1 Yn 1 Yl Piperidine Hydrochloride in Biochemical Systems
In Vitro Enzyme Inhibition Studies and Kinetic Analysis
The presence of a propargyl group in 4-(prop-1-yn-1-yl)piperidine (B13471843) hydrochloride suggests a potential for interaction with various enzymes, particularly those susceptible to inhibition by alkyne-containing molecules. In vitro enzyme inhibition assays are the primary method to characterize these interactions, quantify their potency, and elucidate the underlying mechanism.
The propargyl moiety is a well-known functional group in mechanism-based inhibitors, also known as "suicide substrates." These inhibitors are transformed by the target enzyme's catalytic machinery into a reactive intermediate that then covalently and irreversibly inactivates the enzyme. A prominent class of enzymes susceptible to this type of inactivation are flavoenzymes, such as the monoamine oxidases (MAO-A and MAO-B).
Studies on analogous compounds, such as 1-propargyl-4-styrylpiperidines, have demonstrated that the propargyl group is crucial for the irreversible inhibition of MAO isoforms. nih.govacs.org It is hypothesized that MAO would oxidize the propargyl group of 4-(prop-1-yn-1-yl)piperidine hydrochloride, generating a highly reactive allene (B1206475) or a related species. This reactive intermediate could then form a covalent adduct with the FAD cofactor or a nearby amino acid residue in the enzyme's active site, leading to time-dependent, irreversible inactivation. nih.gov
Kinetic characterization of mechanism-based inactivation involves determining the maximal rate of inactivation (k_inact) and the inhibitor concentration that yields half-maximal inactivation (K_i). nih.gov These parameters provide a quantitative measure of the inhibitor's efficiency.
Table 1: Hypothetical Kinetic Parameters for Enzyme Inactivation by this compound
| Enzyme Target | K_i (μM) | k_inact (min⁻¹) | Partition Ratio |
| Monoamine Oxidase A | 15.5 | 0.12 | 150 |
| Monoamine Oxidase B | 8.2 | 0.09 | 95 |
| Cytochrome P450 3A4 | 25.0 | 0.05 | 500 |
Note: The data in this table is hypothetical and serves to illustrate the typical parameters measured in mechanism-based inactivation studies. The partition ratio represents the number of turnover events per inactivation event.
Distinguishing between reversible and irreversible inhibition is a critical step in mechanistic analysis. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed by methods like dialysis, whereas irreversible inhibitors form a stable, covalent bond.
Receptor Binding Studies and Ligand-Target Interaction Kinetics
The piperidine (B6355638) scaffold is a privileged structure found in many ligands that target G protein-coupled receptors (GPCRs) and ligand-gated ion channels. Specifically, piperidine derivatives have shown high affinity for sigma receptors (σ1 and σ2), which are unique intracellular proteins implicated in various neurological processes. acs.orgnih.govnih.gov
Receptor binding studies for this compound would typically involve competitive radioligand binding assays. In these experiments, a tissue homogenate or cell line expressing the receptor of interest is incubated with a constant concentration of a specific radioligand (e.g., ³H-pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound. acs.org The ability of this compound to displace the radioligand from the receptor is measured, and the data are used to calculate its binding affinity (K_i). nih.gov
Table 2: Illustrative Receptor Binding Affinities (K_i) for this compound
| Receptor Target | Radioligand | K_i (nM) |
| Sigma-1 (σ1) | ³H-Pentazocine | 25.3 |
| Sigma-2 (σ2) | [³H]-DTG | 450.8 |
| Histamine H3 | [³H]Nα-Methylhistamine | >1000 |
| Dopamine D2 | [³H]Spiperone | >1000 |
Note: The data in this table is for illustrative purposes to show how binding affinities for a test compound against various receptors would be presented.
Beyond equilibrium binding affinity (K_i), understanding the kinetics of the ligand-target interaction provides deeper insight into its pharmacological profile. csmres.co.uk The association rate constant (k_on) and the dissociation rate constant (k_off) determine the time a drug resides on its target, a parameter known as residence time (τ = 1/k_off). nih.gov A longer residence time can sometimes correlate with more durable in vivo efficacy. These kinetic parameters can be measured using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays.
Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids, Lipids)
The interaction of this compound with biological macromolecules is governed by a combination of non-covalent and potential covalent forces. At physiological pH, the piperidine nitrogen is likely protonated, allowing for a strong ionic interaction (salt bridge) with negatively charged amino acid residues, such as aspartate or glutamate, in a protein's binding pocket. nih.gov
Molecular modeling and docking studies on similar piperidine-based sigma receptor ligands suggest that the molecule's interaction is also stabilized by:
Hydrophobic interactions: The piperidine ring and the propyl chain can engage with hydrophobic pockets lined by nonpolar amino acid residues like leucine, valine, and isoleucine. nih.gov
Hydrogen bonding: While the protonated amine is a primary hydrogen bond donor, other atoms could potentially act as acceptors.
π-interactions: The alkyne's triple bond could potentially form π-alkyl interactions with aromatic residues like tyrosine or phenylalanine. nih.gov
While the primary targets for this class of compounds are typically proteins, interactions with other macromolecules are possible. The cationic nature of the protonated piperidine could facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids. However, significant binding would likely require additional structural features, such as planar aromatic systems capable of intercalation. Interactions with lipid bilayers are also plausible, where the compound could partition into the membrane, potentially influencing its physical properties or the function of membrane-embedded proteins.
Investigation of Potential Biotransformation Pathways via Enzymatic Action
Biotransformation, or metabolism, is a key determinant of a compound's pharmacokinetic and pharmacodynamic profile. The metabolic fate of this compound would likely be governed by several key enzymatic pathways, primarily involving cytochrome P450 (CYP) enzymes.
Potential biotransformation pathways include:
N-dealkylation: While the piperidine nitrogen is part of the ring, metabolism of substituents on the nitrogen is common. This compound lacks an N-substituent, making this pathway irrelevant unless it is a metabolite of a larger precursor.
Piperidine Ring Oxidation: CYP-mediated hydroxylation at positions 3 or 4 of the piperidine ring is a common metabolic route. This could be followed by further oxidation to a ketone (a piperidinone).
Alkyne Group Metabolism: The propargyl group can undergo oxidation. This can lead to the formation of reactive intermediates, which may be detoxified through conjugation pathways.
Conjugation Reactions: Hydroxylated metabolites can be further processed by phase II enzymes, undergoing glucuronidation or sulfation to increase water solubility and facilitate excretion. Reactive intermediates formed from alkyne oxidation could be trapped by glutathione, entering the mercapturic acid pathway. tandfonline.com
Table 3: Potential Metabolites of 4-(Prop-1-yn-1-yl)piperidine
| Metabolite | Metabolic Pathway | Enzyme Family |
| 4-(Prop-1-yn-1-yl)piperidin-3-ol | Ring Hydroxylation | Cytochrome P450 |
| 4-(Prop-1-yn-1-yl)piperidin-4-ol | Ring Hydroxylation | Cytochrome P450 |
| 4-(Prop-1-yn-1-yl)piperidin-2-one | Dehydrogenation/Oxidation | Cytochrome P450 |
| Glutathione Conjugate | Conjugation of reactive intermediate | Glutathione S-Transferase |
Note: This table lists plausible metabolites based on common biotransformation pathways for piperidine and alkyne-containing structures.
Development and Application of Fluorescent or Radioligand Probes based on this compound for Mechanistic Research
To further investigate its biological interactions, the core structure of this compound can be chemically modified to create powerful research tools.
Fluorescent Probes: The terminal alkyne of a related isomer, 4-(prop-2-yn-1-yl)piperidine, would be an ideal handle for copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This reaction allows for the efficient and specific attachment of a fluorophore-azide conjugate. The resulting fluorescent probe could be used in high-content imaging, flow cytometry, or fluorescence polarization assays to visualize the compound's subcellular localization and quantify receptor binding in living cells. core.ac.uk
Radioligand Probes: For use in quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET), a radioactive isotope can be incorporated into the molecule. This could involve synthesizing a precursor and introducing a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). An ¹⁸F-labeled version of this compound, for example, could be used to map the distribution and density of its target receptors (e.g., sigma receptors) in the brain of living subjects, providing invaluable information on receptor occupancy and drug-target engagement. nih.gov
These specialized probes are essential for bridging the gap between in vitro biochemical data and in vivo physiological effects, providing a more complete picture of the compound's mechanism of action.
Applications of 4 Prop 1 Yn 1 Yl Piperidine Hydrochloride As a Synthetic Precursor and Chemical Tool
Utilization in Click Chemistry for Bioconjugation and Material Science Research
The terminal alkyne functionality of 4-(Prop-1-yn-1-yl)piperidine (B13471843) hydrochloride makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This reaction is renowned for its high efficiency, specificity, and biocompatibility, enabling the formation of stable triazole linkages under mild conditions. acs.org
In the realm of bioconjugation , this compound can be used to link the piperidine (B6355638) scaffold to biomolecules such as peptides, proteins, or nucleic acids that have been modified to contain an azide (B81097) group. jenabioscience.com This process allows for the creation of novel bioconjugates with tailored properties. For instance, attaching a piperidine-containing molecule to a protein can influence its pharmacological profile. The resulting 1,4-disubstituted 1,2,3-triazole ring formed through the CuAAC reaction is not merely a linker but can also engage in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the conjugate. acs.org
In material science , 4-(Prop-1-yn-1-yl)piperidine hydrochloride can be employed as a monomer or a functionalizing agent in the synthesis of polymers and other materials. The CuAAC reaction facilitates the incorporation of the piperidine unit into polymer chains or onto surfaces. This can be utilized to modify the properties of materials, for example, by creating polymers with specific conductive or optical properties.
| Application Area | Key Reaction | Utility of this compound |
| Bioconjugation | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent linkage to azide-modified biomolecules (proteins, peptides, etc.). jenabioscience.com |
| Material Science | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Incorporation into polymers and materials to tailor physical and chemical properties. |
Role in the Synthesis of Complex Polycyclic Systems and Natural Product Mimetics
The structural features of this compound make it a valuable precursor for the synthesis of intricate molecular architectures, including polycyclic systems and molecules that mimic the structure of natural products. The piperidine ring is a common motif in a vast number of alkaloids and pharmaceuticals. nih.govresearchgate.net
The propargyl group can participate in a variety of cyclization reactions. For example, intramolecular cyclization of alkyne-containing piperidines can lead to the formation of fused or spiro-polycyclic systems. mdpi.comresearchgate.net These reactions can be promoted by various catalysts and reaction conditions, offering pathways to novel and complex molecular skeletons. One such approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds through an iminium ion intermediate to form the piperidine ring. nih.gov
Furthermore, this compound can be utilized in the synthesis of natural product mimetics . By strategically elaborating the piperidine core and functionalizing the alkyne group, chemists can construct molecules that resemble the core structures of biologically active natural products. nih.gov This approach is crucial in medicinal chemistry for the development of new therapeutic agents with improved properties. The synthesis of such complex molecules often involves multi-step sequences where the piperidine unit serves as a key building block. nih.gov
Building Block for Chemical Library Synthesis and High-Throughput Screening Initiatives
In modern drug discovery, the generation of chemical libraries containing a diverse range of molecules is essential for identifying new drug candidates through high-throughput screening (HTS). nih.gov this compound is an excellent building block for the synthesis of such libraries, particularly in the context of diversity-oriented synthesis (DOS). nih.govnih.gov
The utility of this compound in library synthesis stems from its bifunctional nature. The piperidine nitrogen can be functionalized through various reactions, while the terminal alkyne provides a versatile handle for introducing molecular diversity. Using techniques like parallel synthesis, a wide array of substituents can be introduced at these two positions, rapidly generating a large collection of distinct piperidine-based compounds. nih.gov
The alkyne group is particularly amenable to transformations such as the aforementioned CuAAC reaction, Sonogashira coupling, and other metal-catalyzed reactions. This allows for the attachment of a wide variety of chemical moieties, leading to a significant expansion of the chemical space covered by the library. The resulting libraries of piperidine derivatives can then be screened against various biological targets to identify compounds with desired activities.
Fragment-Based Drug Discovery (FBDD) Research Applications
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.gov This approach involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. researchgate.net this compound possesses ideal characteristics for a fragment library.
The piperidine ring provides a three-dimensional (3D) scaffold, which is often more desirable than the flat, aromatic structures that have historically dominated fragment libraries. nih.govwhiterose.ac.ukyork.ac.uk The 3D shape of the piperidine fragment allows for a more efficient exploration of the chemical space around a protein's binding site.
Crucially, the propargyl group serves as a "growth vector." Once a fragment containing this moiety is found to bind to a target, the alkyne can be readily functionalized to grow the fragment into a more potent, drug-like molecule. This elaboration can be guided by structural information of the fragment-target complex, allowing for a rational design process to improve binding affinity and selectivity.
| FBDD Aspect | Relevance of this compound |
| Scaffold | Provides a desirable 3D piperidine core. nih.govwhiterose.ac.uk |
| Fragment Growth | The terminal alkyne acts as a synthetically tractable vector for elaboration. |
| Library Design | Can be incorporated into fragment libraries to increase structural diversity. |
Development of Molecular Probes for Target Identification and Validation in Chemical Biology
Molecular probes are indispensable tools in chemical biology for the identification and validation of protein targets of bioactive small molecules. nih.gov The alkyne handle of this compound makes it an excellent starting point for the development of such probes.
A common strategy involves attaching a reporter tag, such as a fluorophore or biotin, to the alkyne group via a click reaction. mdpi.com This creates a tagged version of the piperidine-containing molecule that can be used in various target identification experiments. For example, a biotinylated probe can be used for affinity-based pulldown experiments to isolate its binding partners from a cell lysate. The identified proteins can then be analyzed by techniques like mass spectrometry. researchgate.net
Alternatively, a fluorescently tagged probe can be used in cellular imaging studies to visualize the subcellular localization of the molecule and its target. The development of such probes is crucial for understanding the mechanism of action of piperidine-based drugs and for validating their targets in a cellular context. nih.gov
Future Perspectives and Emerging Research Directions
Integration with Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel therapeutics based on the 4-(prop-1-yn-1-yl)piperidine (B13471843) scaffold. These computational tools can rapidly analyze vast datasets to predict the biological activities and physicochemical properties of hypothetical analogues, thereby accelerating the drug discovery pipeline.
Future applications will likely involve:
Generative Models: Algorithms can design novel analogues of 4-(prop-1-yn-1-yl)piperidine hydrochloride from the ground up, exploring a vast chemical space to identify molecules with optimized target affinity and selectivity.
Predictive QSAR and ADMET Models: Quantitative Structure-Activity Relationship (QSAR) models powered by ML can forecast the efficacy of new designs. Simultaneously, models predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles will help prioritize candidates with favorable drug-like properties, reducing late-stage failures.
Virtual Screening: AI can screen massive virtual libraries of compounds to identify those likely to interact with specific biological targets, focusing laboratory synthesis efforts on the most promising candidates.
| AI/ML Application | Potential Impact on this compound Research |
| De Novo Design | Generation of novel, synthetically accessible analogues with enhanced potency and selectivity. |
| Predictive Modeling | Rapid estimation of biological activity (QSAR) and pharmacokinetic profiles (ADMET). |
| High-Throughput Virtual Screening | Identification of potential biological targets and hit compounds from large digital libraries. |
| Target Identification | Prediction of novel protein targets based on structural motifs of the compound and its analogues. |
Exploration of Novel Catalytic Strategies for Sustainable Synthesis
The synthesis of complex piperidine (B6355638) derivatives often relies on multi-step processes that can be inefficient and environmentally burdensome. Future research will focus on developing greener, more sustainable catalytic strategies to streamline the production of this compound and its derivatives.
Key emerging strategies include:
Biocatalysis: The use of enzymes, such as immobilized lipases, offers a highly selective and environmentally friendly method for synthesizing chiral piperidines under mild conditions. rsc.org A recently developed modular approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, a method that dramatically simplifies the construction of complex piperidines. news-medical.net
Transition Metal Catalysis: While precious metals like palladium and rhodium have been staples, a shift towards more abundant and less toxic metals like nickel and cobalt is underway. news-medical.netnih.gov For instance, nickel electrocatalysis can efficiently form new carbon-carbon bonds, reducing the reliance on expensive and toxic reagents. news-medical.net
Water-Initiated Processes: Utilizing water as a solvent or catalyst represents a significant advancement in green chemistry, reducing the dependence on volatile organic solvents. ajchem-a.com
| Catalytic Strategy | Advantages for Piperidine Synthesis |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. rsc.orgnews-medical.net |
| Earth-Abundant Metal Catalysis (e.g., Ni, Co) | Lower cost, reduced toxicity, novel reactivity. news-medical.netnih.gov |
| Photoredox Catalysis | Use of visible light to drive reactions, enabling unique chemical transformations. |
| Flow Chemistry | Improved safety, scalability, and efficiency through continuous processing. |
Identification of New Biological Targets and Pathways for Mechanistic Interrogation
While the full biological profile of this compound is not yet defined, related structures containing propargyl and piperidine motifs have shown activity against several important biological targets. A major future direction will be to screen this compound and a library of its analogues to uncover new therapeutic applications.
Computer-aided prediction tools can help identify likely protein targets, guiding these screening efforts. clinmedkaz.org Potential targets and pathways of interest include:
Enzymes: Many piperidine-containing drugs target enzymes. Based on similar compounds, potential targets could include kinases, proteases, oxidoreductases, and cholinesterases, which are relevant in cancer, inflammation, and neurodegenerative diseases. ajchem-a.comclinmedkaz.org
Ion Channels: Voltage-gated ion channels are another promising target class. clinmedkaz.org Modulating these channels could lead to applications as local anesthetics, antiarrhythmics, or anticonvulsants.
G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, screening against various GPCRs could uncover unexpected activities.
Transporters: The piperidine scaffold is known to interact with molecular transporters, suggesting potential roles in modulating neurotransmitter uptake or other transport processes. clinmedkaz.org
| Potential Target Class | Therapeutic Area |
| Enzymes (e.g., Kinases, Cholinesterases) | Oncology, Neurodegenerative Disorders ajchem-a.comclinmedkaz.org |
| Voltage-Gated Ion Channels | Pain Management, Cardiology, Neurology clinmedkaz.org |
| G-Protein Coupled Receptors (GPCRs) | Broad range including metabolism, inflammation, and CNS disorders. |
| Nuclear Receptors | Endocrinology, Metabolic Diseases |
Advances in Analytical Platforms for Comprehensive Structural and Mechanistic Characterization
A deep understanding of a compound's structure, conformation, and interaction with biological targets is critical for rational drug design. Advances in analytical instrumentation will provide unprecedented insight into the behavior of this compound.
Future characterization will leverage:
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-MS/MS are powerful tools for elucidating the structure of piperidine alkaloids and can be used to study their fragmentation patterns and support metabolomics studies. nih.gov
Advanced NMR Spectroscopy: One- and two-dimensional NMR techniques are fundamental for confirming the structure and relative configuration of chiral centers within the piperidine ring. researchgate.net Future applications may include in-cell NMR to study target engagement in a native environment.
Structural Biology: X-ray crystallography and cryogenic electron microscopy (Cryo-EM) will be essential for visualizing the precise binding mode of the compound and its analogues to their protein targets, providing a blueprint for further optimization.
| Analytical Technique | Application in Compound Characterization |
| Mass Spectrometry (ESI-MS/MS, EI-MS) | Structural elucidation, fragmentation analysis, metabolomics. nih.gov |
| NMR Spectroscopy (1D and 2D) | Determination of chemical structure, stereochemistry, and conformational analysis. researchgate.net |
| X-ray Crystallography / Cryo-EM | Visualization of ligand-protein interactions at the atomic level. |
| Capillary Electrophoresis | High-efficiency separation and analysis of complex mixtures of analogues. mdpi.com |
Expansion of the Chemical Space through Diversity-Oriented Synthesis (DOS) of this compound Analogues
To fully explore the therapeutic potential of the 4-(prop-1-yn-1-yl)piperidine scaffold, it is necessary to generate a wide array of structurally diverse analogues. Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating complex and varied molecular libraries from a common starting point. cam.ac.uk
Applying DOS to this scaffold will involve:
Stereochemical Diversity: Developing synthetic routes that provide access to all possible stereoisomers of substituted piperidines, as different isomers often have distinct biological activities and properties. nih.govnih.gov
Scaffold Diversity: Modifying the core piperidine ring to create fused, bridged, or spirocyclic systems, thereby exploring novel three-dimensional chemical space. rsc.org
Appendage Diversity: Systematically varying the substituents on both the piperidine nitrogen and the propargyl group to probe structure-activity relationships.
A key strategy for achieving this is the "build/couple/pair" algorithm, which allows for the efficient assembly of diverse molecular scaffolds. cam.ac.uk For piperidines specifically, methods like Type II Anion Relay Chemistry (ARC) have been developed to enable a modular approach to synthesizing all possible stereoisomers of a given substituted piperidine scaffold. nih.govnih.gov This systematic exploration is crucial for uncovering new biological functions and optimizing lead compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Prop-1-yn-1-yl)piperidine hydrochloride?
- Methodology : The compound can be synthesized via multi-step processes involving condensation reactions, Mannich reactions, or nucleophilic substitutions. For example, similar piperidine derivatives are synthesized using acetophenone derivatives and amine components in Mannich reactions, achieving yields of 87–98% under optimized conditions . A three-component coupling approach (aldehydes, alkynes, and piperidone derivatives) has also been reported for enantioselective synthesis of structurally related compounds . Key steps include purification via recrystallization or chromatography to isolate the hydrochloride salt.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodology :
- NMR (¹H/¹³C): To confirm the presence of the propynyl group (δ ~2.5–3.5 ppm for alkynyl protons) and piperidine ring structure.
- HPLC/LC-MS : For purity assessment and identification of byproducts (e.g., unreacted intermediates).
- IR Spectroscopy : To verify functional groups (C≡C stretch at ~2100–2260 cm⁻¹).
- Elemental Analysis : To validate molecular formula (C₉H₁₄NCl) .
Q. What are the key physicochemical properties influencing experimental design?
- Methodology :
- Solubility : Hydrochloride salts are typically water-soluble but may require polar aprotic solvents (e.g., DMF, DMSO) for reactions.
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at 2–8°C in airtight, desiccated containers .
- pKa : The piperidine nitrogen (pKa ~10–11) affects protonation states in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodology :
- Temperature Control : Lower temperatures (0–5°C) during alkynylation may suppress side reactions (e.g., polymerization).
- Catalyst Screening : Use Cu(I) catalysts for Sonogashira coupling to enhance selectivity for the propynyl group .
- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., dehydrohalogenation products) and adjust stoichiometry or reaction time .
Q. How should researchers address discrepancies in reported biological activity data for piperidine derivatives?
- Methodology :
- Assay Validation : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. primary neurons) to assess cell-type specificity.
- Structural Analogues : Test 4-(Prop-1-yn-1-yl)piperidine alongside similar compounds (e.g., 4-ethylpiperidine) to isolate the role of the alkynyl group .
- Contradiction Resolution : Replicate studies under standardized conditions (pH, temperature) to minimize variability .
Q. What strategies are effective for analyzing metabolic stability in pharmacokinetic studies?
- Methodology :
- In Vitro Liver Microsomes : Incubate the compound with NADPH-enriched microsomes to assess CYP450-mediated degradation.
- Mass Spectrometry : Identify metabolites (e.g., hydroxylated or N-oxide derivatives) via fragmentation patterns .
- Computational Modeling : Predict metabolic hotspots using QSAR models focused on the piperidine ring and alkynyl moiety .
Methodological and Safety Considerations
Q. What are the best practices for handling and storing this compound?
- Methodology :
- Storage : Use amber glass vials under inert gas (N₂/Ar) to prevent oxidation. Maintain temperature at –20°C for long-term stability .
- Safety Protocols : Wear nitrile gloves and eye protection; avoid inhalation of fine powders (risk of respiratory irritation) .
- Waste Disposal : Neutralize hydrochloride residues with dilute NaOH before aqueous disposal .
Q. How can researchers mitigate interference from the hydrochloride counterion in biological assays?
- Methodology :
- Counterion Exchange : Convert to the free base using NaOH, followed by lyophilization.
- Control Experiments : Include equimolar NaCl in assay buffers to isolate chloride ion effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
